Methyl 2-[(2-aminoethyl)sulfanyl]benzoate
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Overview
Description
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a 2-[(2-aminoethyl)sulfanyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-aminoethyl)sulfanyl]benzoate typically involves the esterification of 2-[(2-aminoethyl)sulfanyl]benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-[(2-aminoethyl)sulfanyl]benzoic acid+methanolacid catalystMethyl 2-[(2-aminoethyl)sulfanyl]benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[(2-aminoethyl)sulfanyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-aminoethyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino and sulfanyl groups, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-aminophenyl)sulfanyl]benzoate: Similar structure but with a phenyl group instead of an ethyl group.
Methyl 2-(aminosulfonyl)benzoate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate is unique due to the presence of both an aminoethyl and a sulfanyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 2-[(2-aminoethyl)sulfanyl]benzoate, also known by its chemical structure C10H13NO2S, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a sulfanyl group and an aminoethyl chain. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of benzoates have been shown to disrupt bacterial cell walls and inhibit growth in both Gram-positive and Gram-negative bacteria. The mechanism often involves the interaction with bacterial membranes, leading to increased permeability and eventual cell death .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | 32 | Antimicrobial |
Methyl 5-sulfamoyl-benzoate | 16 | Antibacterial |
Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate | 8 | Antifungal |
2. Anticancer Potential
This compound has been investigated for its potential as an anticancer agent. It has been suggested that compounds targeting carbonic anhydrase IX (CAIX), which is overexpressed in various tumors, may inhibit tumor growth and metastasis. Studies show that modifications to the benzoate structure can enhance selectivity and efficacy against cancer cells .
Case Study: Inhibition of CAIX
In a study involving synthesized benzoate derivatives, it was found that certain modifications led to increased binding affinity for CAIX, suggesting a pathway for developing targeted cancer therapies using this compound analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound’s hydrophobic nature allows it to integrate into bacterial membranes, leading to cell lysis.
- Enzyme Inhibition : By targeting specific enzymes such as CAIX, it can interfere with metabolic processes essential for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that similar compounds may induce apoptosis in cancer cells by triggering cell cycle arrest.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of this compound. For instance:
- Synthesis Variations : Variations in substituents on the benzoate ring have been shown to significantly affect antimicrobial potency and selectivity against specific bacterial strains .
- In Vivo Studies : Animal models have demonstrated promising results in using this compound for treating infections caused by resistant strains of bacteria such as MRSA .
Properties
CAS No. |
104864-66-6 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-(2-aminoethylsulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,6-7,11H2,1H3 |
InChI Key |
BOKHLONMKQXQIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCCN |
Origin of Product |
United States |
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